Comparative LogP Values Quantify Lipophilicity Differences Between 6-Chloro-3-indoxyl caprylate and its Non-Chlorinated Analog
The introduction of a single chlorine atom at the 6-position of the indoxyl ring significantly increases the compound's lipophilicity. The partition coefficient (LogP) for 6-Chloro-3-indoxyl caprylate is 5.087, compared to 4.434 for the non-chlorinated analog, 3-Indoxyl caprylate . This represents a quantified increase of 0.653 LogP units, corresponding to an approximately 4.5-fold higher partition into a non-polar phase.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 5.087 |
| Comparator Or Baseline | 3-Indoxyl caprylate: LogP = 4.434 |
| Quantified Difference | Δ LogP = +0.653 |
| Conditions | Calculated values from vendor physicochemical property listings |
Why This Matters
Higher lipophilicity influences substrate solubility, membrane permeability, and potential interactions with hydrophobic enzyme active sites, which can directly impact assay sensitivity and the localization of staining in histochemical applications.
